An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine: Properties and Synthesis
An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine is a synthetically modified amino acid that serves as a critical building block in contemporary drug discovery and peptide chemistry. The strategic incorporation of fluorine atoms onto the phenyl ring of phenylalanine significantly alters the electronic properties of the molecule, which can lead to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of resulting peptides and small molecule therapeutics. This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and applications of N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine, tailored for professionals in the field of medicinal chemistry and drug development.
Physicochemical Properties
The introduction of the tert-butoxycarbonyl (Boc) protecting group facilitates the use of 2,4-difluorophenylalanine in standard peptide synthesis protocols. Key physical and chemical data for both the L- and D-enantiomers are summarized below. Data for related fluorinated phenylalanine derivatives are also provided for comparison.
Table 1: Core Properties of N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine
| Property | L-enantiomer | D-enantiomer |
| Synonyms | Boc-L-Phe(2,4-F2)-OH, Boc-L-2,4-Difluorophe | Boc-D-Phe(2,4-DiF)-OH, Boc-(R)-2-amino-3-(2,4-difluorophenyl)propionic acid |
| CAS Number | 167993-00-2 | 167993-24-0[] |
| Molecular Formula | C₁₄H₁₇F₂NO₄[2] | C₁₄H₁₇F₂NO₄[] |
| Molecular Weight | 301.29 g/mol [2] | 301.29 g/mol [] |
| Appearance | White to off-white solid | White to off-white solid |
| Storage | 2 - 8 °C[][2] | 2 - 8 °C[] |
Table 2: Comparative Properties of Related N-Boc-Fluorophenylalanines
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-Boc-L-phenylalanine | 13734-34-4 | 265.30[3] | 85-87[3][4][5] |
| N-Boc-D-phenylalanine | 18942-49-9 | 265.30[6] | 85-87 |
| N-Boc-2-fluoro-L-phenylalanine | 114873-00-6 | 283.30[7] | 92-96[7] |
| N-Boc-4-fluoro-L-phenylalanine | 41153-30-4 | 283.30 | 100-102[8] |
| N-Boc-3,5-difluoro-D-phenylalanine | 205445-53-0 | 301.29[9] | Not specified |
Synthesis of N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine
The synthesis of N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine can be achieved through a multi-step process, typically starting with the commercially available 2,4-difluorobenzaldehyde. A common strategy involves the formation of the amino acid backbone followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
General Synthesis Workflow
The overall synthetic strategy can be visualized as a two-stage process: first, the synthesis of the unprotected 2,4-difluorophenylalanine, and second, the N-terminal Boc protection.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluorophenylalanine from 2,4-Difluorobenzaldehyde
This protocol is adapted from general methods for the synthesis of phenylalanine analogs from benzaldehydes.
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Azlactone Formation: In a round-bottom flask, combine 2,4-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (1.2 eq) in acetic anhydride (3.0 eq). Heat the mixture at 100°C for 2 hours with stirring. After cooling, pour the mixture into cold water and stir until a yellow precipitate forms. Collect the crude azlactone by filtration and wash with cold water.
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Hydrolysis and Reduction: To the crude azlactone, add a solution of hydriodic acid (47%) and red phosphorus. Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After cooling, filter the reaction mixture to remove excess phosphorus. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and adjust the pH to ~6 with a suitable base (e.g., ammonium hydroxide). The product, 2,4-difluorophenylalanine, will precipitate out of the solution. Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.
Protocol 2: N-Boc Protection of 2,4-Difluorophenylalanine
This protocol is a standard procedure for the Boc protection of amino acids.
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Reaction Setup: Dissolve 2,4-difluorophenylalanine (1.0 eq) in a mixture of 1,4-dioxane and water. Add 1N sodium hydroxide solution until the amino acid is fully dissolved and the solution is basic. Cool the mixture to 0°C in an ice bath.
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Addition of Boc Anhydride: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature at 0°C and stirring vigorously. Allow the reaction to proceed overnight, gradually warming to room temperature.
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Work-up and Extraction: After the reaction is complete, wash the mixture with a nonpolar solvent like pentane or hexane to remove unreacted (Boc)₂O. Carefully acidify the aqueous layer to a pH of 2-3 with a cold, saturated solution of potassium bisulfate or citric acid. Extract the product into an organic solvent such as ethyl acetate (3x).
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Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The final product, N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine, can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Applications in Drug Discovery and Development
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine is primarily utilized as a specialized building block in the synthesis of peptides and peptidomimetics with therapeutic potential. The incorporation of this non-canonical amino acid can confer several advantageous properties.
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Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, which can increase the in vivo half-life of peptide-based drugs.
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Modulation of Bioactivity: The high electronegativity of fluorine can alter the electronic environment of the phenyl ring, potentially leading to stronger interactions with biological targets such as receptors and enzymes.
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Improved Pharmacokinetic Properties: The lipophilicity introduced by the difluoro-phenyl moiety can enhance membrane permeability and bioavailability.[10]
These properties make it a valuable tool in the development of novel therapeutics, particularly in oncology and neurology.[9]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
N-Boc protected 2,4-difluorophenylalanine is well-suited for Boc-chemistry based solid-phase peptide synthesis (SPPS). The workflow for incorporating this amino acid into a growing peptide chain is outlined below.
Example of a Modulated Signaling Pathway
While N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine itself is not biologically active, peptides containing 2,4-difluorophenylalanine can modulate various signaling pathways. For instance, fluorinated analogs of opioid peptides have been shown to exhibit altered affinity and efficacy at G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling cascade that can be influenced by such modified peptides.
Conclusion
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine is a valuable and versatile chemical entity for research scientists and drug developers. Its unique properties, imparted by the difluorinated phenyl ring, offer a powerful strategy for optimizing the therapeutic potential of peptide-based drug candidates. The synthetic routes are accessible, and its application in solid-phase peptide synthesis is straightforward, making it a key component in the modern medicinal chemist's toolkit.
References
- 2. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 10. chemimpex.com [chemimpex.com]
